molecular formula C8H5BrClFO2 B7965199 5-Bromo-4-chloro-2-fluorophenylacetic acid

5-Bromo-4-chloro-2-fluorophenylacetic acid

Cat. No.: B7965199
M. Wt: 267.48 g/mol
InChI Key: YCNJMFUUPOSKES-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorophenylacetic acid is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetic acid backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-4-chloro-2-fluorophenylacetic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorophenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenylacetic acid moiety can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-4-chloro-2-fluorophenylacetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-fluorophenylacetic acid is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-(5-bromo-4-chloro-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNJMFUUPOSKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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